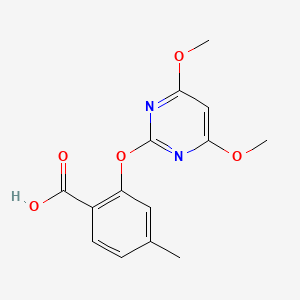

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid

Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid is a benzoic acid derivative featuring a 4,6-dimethoxypyrimidin-2-yloxy substituent at the 2-position and a methyl group at the 4-position of the benzene ring. It belongs to the acetolactate synthase (ALS)-inhibiting herbicides, which disrupt branched-chain amino acid synthesis in plants, leading to growth inhibition and eventual plant death . The compound’s structure combines a polar benzoic acid moiety with a lipophilic pyrimidine ring, balancing solubility and membrane permeability for effective herbicidal activity. Its synthesis and structural analogs have been explored in agricultural and crystallographic studies .

Properties

CAS No. |

113761-64-1 |

|---|---|

Molecular Formula |

C14H14N2O5 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methylbenzoic acid |

InChI |

InChI=1S/C14H14N2O5/c1-8-4-5-9(13(17)18)10(6-8)21-14-15-11(19-2)7-12(16-14)20-3/h4-7H,1-3H3,(H,17,18) |

InChI Key |

JEABVIFIMIKYSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 4-methylbenzoic acid under specific conditions. One common method involves the use of a phase transfer catalyst (PTC) and potassium carbonate in the presence of dimethyl carbonate (DMC) as a methylating agent . The reaction is carried out at elevated temperatures, typically around 150°C, for several hours to achieve high conversion and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid synthesis, which is a common target for herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural motifs with several ALS inhibitors, but key differences in substituents and linkage groups influence their biological activity, resistance profiles, and metabolic stability. Below is a detailed comparison:

Activity and Resistance Profiles

- Target Compound vs. Sulfonylureas (e.g., Mesosulfuron-methyl): The target compound lacks the sulfonylurea bridge, reducing cross-resistance risks observed in sulfonylurea-resistant weeds.

- Target Compound vs. Bispyribac-sodium:

Bispyribac-sodium’s dual pyrimidinyloxy groups enhance binding affinity but increase metabolic detoxification by glutathione S-transferases (GSTs). The target compound’s single pyrimidinyloxy group and 4-methyl substituent improve stability in resistant weeds .

Metabolic Stability and Degradation

- Benzoic Acid vs. Ester Derivatives:

The free carboxylic acid group in the target compound enhances water solubility, facilitating translocation in xylem, while ester forms (e.g., mesosulfuron-methyl) rely on hydrolysis for activation, making them susceptible to enzymatic degradation . - Role of the 4-Methyl Group: The 4-methyl substituent in the target compound slows oxidative metabolism by cytochrome P450 monooxygenases (P450s), a common resistance mechanism in weeds. In contrast, bensulfuron’s sulfamoyl group is rapidly cleaved by GSTs .

Research Findings and Data

Table 1: Herbicidal Efficacy in Resistant Weed Populations

| Compound | GR~50~ (g ha⁻¹) | Resistance Ratio (RR) | Metabolic Inhibitor Effect |

|---|---|---|---|

| Target Compound | 12.5 ± 1.2 | 3.2 | Malathion (P450 inhibitor) reduces RR |

| Mesosulfuron-methyl | 8.7 ± 0.9 | 15.8 | NBD-Cl (GST inhibitor) reduces RR |

| Bispyribac-sodium | 5.4 ± 0.7 | 6.5 | Weak response to inhibitors |

Data adapted from cross-resistance studies on Alopecurus myosuroides populations

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid with high purity?

- Methodological Answer : The synthesis involves coupling 4-methylbenzoic acid derivatives with functionalized pyrimidine precursors. Optimal conditions include:

- Temperature : 60–80°C (higher yields observed at 70°C).

- Catalyst : Palladium-based catalysts (e.g., Pd/C) improve reaction rates .

- Reaction Time : 4–6 hours for complete conversion .

- pH : Maintain neutral to slightly alkaline conditions (pH 7.0–7.5) to stabilize intermediates .

- Purification : Use column chromatography or recrystallization for >95% purity.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes yield | |

| Catalyst | Pd/C | Accelerates reaction | |

| Reaction Time | 4–6 hours | Ensures completion |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy and methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₄N₂O₅) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the environmental persistence and degradation pathways of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid in aquatic systems?

- Methodological Answer :

- Long-Term Exposure Studies : Use microcosm setups simulating aquatic environments (pH 6.5–8.5, 25°C) to monitor degradation over 6–12 months .

- Analytical Methods : LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated derivatives).

- Biotic/Abiotic Factors : Compare degradation rates in sterile vs. microbially active systems to distinguish enzymatic vs. hydrolytic pathways .

- Half-Life Calculation : Apply first-order kinetics to model persistence.

Q. What methodological approaches are recommended for reconciling discrepancies in the reported herbicidal efficacy of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid across different plant models?

- Methodological Answer :

- Standardized Bioassays : Use uniform plant growth stages (e.g., 2–4 leaf stage) and controlled light/temperature conditions .

- Dose-Response Analysis : Compare EC₅₀ values across species (e.g., Arabidopsis vs. Brassica) using probit models.

- Metabolic Profiling : Identify species-specific detoxification pathways (e.g., glutathione conjugation) via metabolomics .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of interspecies differences.

Q. What strategies can be employed to optimize the stability of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid under varying storage and experimental conditions?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials to prevent photodegradation; desiccants reduce hydrolysis .

- pH Buffering : Use phosphate buffer (pH 7.4) in aqueous solutions to minimize ester bond cleavage.

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) to predict shelf life .

- Analytical Monitoring : Regular HPLC checks for degradation products (e.g., free benzoic acid).

Data Contradiction Analysis

Q. How can researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, ethanol, and hexane using gravimetric analysis.

- Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters.

- Co-solvent Systems : Explore water-ethanol mixtures (e.g., 70:30 v/v) for enhanced solubility .

- Documentation : Report detailed solvent purity grades and equilibration times to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.